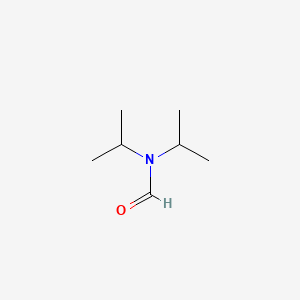

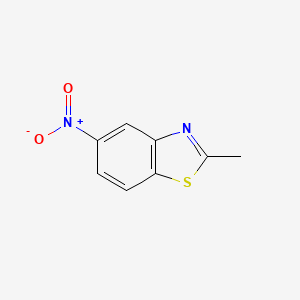

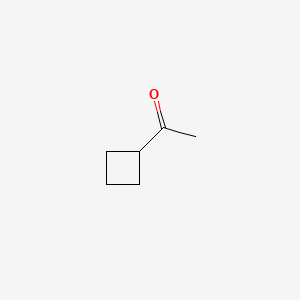

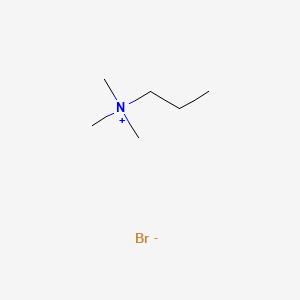

![molecular formula C12H22N2O4 B1346671 Carbamate de tert-butyle N-[1-(morpholin-4-YL)-1-oxopropan-2-YL] CAS No. 796046-03-2](/img/structure/B1346671.png)

Carbamate de tert-butyle N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]

Vue d'ensemble

Description

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is a chemical compound with the CAS Number: 796046-03-2. It has a molecular weight of 258.32 . The IUPAC name for this compound is tert-butyl 1-methyl-2-(4-morpholinyl)-2-oxoethylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 258.32 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Applications De Recherche Scientifique

Synthèse de la Céftolozane

“Carbamate de tert-butyle N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]” est un intermédiaire important dans la synthèse de Cétolozane, un nouvel antibiotique céphalosporine de cinquième génération administré par voie intraveineuse . La Céftolozane possède un large spectre antibactérien, une forte activité contre les bactéries à Gram positif et à Gram négatif, ainsi qu'une forte activité antibactérienne contre Pseudomonas aeruginosa et les souches multirésistantes de Pseudomonas aeruginosa .

Activité antibactérienne

Le composé joue un rôle crucial dans le développement de médicaments antibactériens. Comme mentionné précédemment, il est utilisé dans la synthèse de la Céftolozane, qui a montré une forte activité antibactérienne contre divers types de bactéries .

Synthèse de la Jaspine B

Le composé partage des similitudes structurales avec “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate”, un intermédiaire clé du produit naturel Jaspine B . La Jaspine B, isolée de diverses éponges, a montré une activité cytotoxique contre plusieurs lignées cellulaires de carcinomes humains .

Activité cytotoxique

En tant qu'intermédiaire dans la synthèse de la Jaspine B, le composé contribue indirectement à l'activité cytotoxique contre plusieurs lignées cellulaires de carcinomes humains .

Recherche chimique

Le composé est utilisé dans la recherche chimique pour la synthèse de divers autres composés. Par exemple, il est utilisé dans la synthèse de “®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate” en plusieurs étapes comprenant l'estérification, la protection par Boc, l'acétonisation, la réduction, la réaction de Corey-Fuchs et la déprotection .

Industrie pharmaceutique

Compte tenu de son rôle dans la synthèse d'antibiotiques comme la Céftolozane et de composés cytotoxiques comme la Jaspine B, le composé a des applications significatives dans l'industrie pharmaceutique .

Safety and Hazards

Mécanisme D'action

Action Environment

Environmental factors (pH, temperature, co-administered drugs) may influence its efficacy and stability. For instance, pH-dependent solubility affects bioavailability.

Keep in mind that this information is based on structural analysis and general principles. Further experimental studies are needed to validate these hypotheses and provide a comprehensive understanding of its mechanism of action . If you have any specific questions or need further details, feel free to ask! 😊

Analyse Biochimique

Biochemical Properties

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation processes. Additionally, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can bind to specific receptors on cell membranes, influencing signal transduction pathways .

Cellular Effects

The effects of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Furthermore, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic fluxes .

Molecular Mechanism

At the molecular level, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases, thereby affecting phosphorylation events critical for signal transduction. Additionally, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can result in toxic or adverse effects, such as organ damage and metabolic disturbances .

Metabolic Pathways

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, the compound can inhibit enzymes involved in the glycolytic pathway, leading to altered glucose metabolism. Additionally, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can affect the levels of metabolites, resulting in changes in metabolic fluxes .

Transport and Distribution

The transport and distribution of Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms. Once inside the cell, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biochemical and cellular effects .

Subcellular Localization

Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, its presence in the cytoplasm can affect cytosolic enzymes and signaling pathways .

Propriétés

IUPAC Name |

tert-butyl N-(1-morpholin-4-yl-1-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-9(13-11(16)18-12(2,3)4)10(15)14-5-7-17-8-6-14/h9H,5-8H2,1-4H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUCMCKOTBEULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160206 | |

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

796046-03-2 | |

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=796046-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

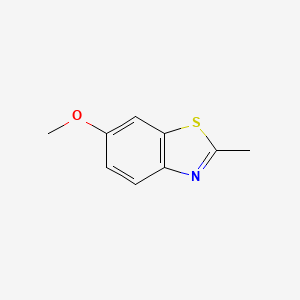

![2-Methylnaphtho[1,2-d]thiazole](/img/structure/B1346592.png)